![molecular formula C12H9NO3 B1438176 1-(Furan-2-yl)-3-(pyridin-2-yl)propane-1,3-dione CAS No. 919095-46-8](/img/structure/B1438176.png)
1-(Furan-2-yl)-3-(pyridin-2-yl)propane-1,3-dione
Overview
Description
1-(Furan-2-yl)-3-(pyridin-2-yl)propane-1,3-dione, also known as FPP, is a heterocyclic compound with a wide range of applications in the field of organic chemistry. It is a versatile building block for the synthesis of various compounds and has been used extensively in the preparation of novel drugs and agrochemicals. FPP has been studied for its potential therapeutic applications, with recent findings demonstrating its ability to induce apoptosis and inhibit angiogenesis. In addition, FPP has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2). This review aims to discuss the synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions of FPP.
Scientific Research Applications
Synthesis of Polysubstituted Furans : Damavandi et al. (2012) reported a catalyst-free, one-pot synthesis of polysubstituted furans using 1,3-di(pyridin-2-yl)propane-1,3-dione, demonstrating its utility in organic synthesis and heterocyclic chemistry (Damavandi, Sandaroos, & Pashirzad, 2012).
Formation of Highly Functionalized Polyheterocyclic Compounds : Zhang et al. (2017) described a photoinduced oxidative annulation process using ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, showcasing its potential in the formation of complex organic structures (Zhang et al., 2017).
Antimicrobial Activity : Chate et al. (2013) synthesized novel 2-(pyridine-3-yl)-4H-chromen-4-one derivatives from 1-(2-hydroxyphenyl)-3-(pyridine-3-yl)propane-1,3-dione, exhibiting significant antibacterial and antifungal activities (Chate, Ghotekar, Bhagat, & Gill, 2013).
Application in Fashion Design : Qian et al. (2017) explored the artistic value of curved fractal structures of pyridine-substituted β-diketone crystals in fashion design (Qian et al., 2017).
Organic Light-Emitting Devices : Liu et al. (2018) synthesized iridium complexes containing 1-(furan-2-yl)-4,4-dimethylpentane-1,3-dione as an ancillary ligand, showing potential applications in organic light-emitting devices due to their strong green emissions (Liu et al., 2018).
Molecular and Crystal Structure Studies : Percino et al. (2006) studied the crystal and molecular structure of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, offering insights into its structural properties (Percino, Chapela, Romero, Rodríguez-Barbarín, & Meléndez-Bustamante, 2006).
Tautomeric Preferences Studies : Dobosz et al. (2010) conducted density functional theory calculations to explore tautomeric preferences of similar α-diketones, contributing to theoretical chemistry (Dobosz, Gawinecki, & Ośmiałowski, 2010).
Metal–Organic Gels and Luminescence : Banerjee and Biradha (2016) studied the formation of coordination polymers and metal–organic gels using derivatives of 1,3-dipyridin-3-yl-propane-1,3-dione, revealing their luminescent properties and potential applications in materials science (Banerjee & Biradha, 2016).
properties
IUPAC Name |
1-(furan-2-yl)-3-pyridin-2-ylpropane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10(9-4-1-2-6-13-9)8-11(15)12-5-3-7-16-12/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPXXVAHYNKLAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655494 | |
Record name | 1-(Furan-2-yl)-3-(pyridin-2-yl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
919095-46-8 | |
Record name | 1-(Furan-2-yl)-3-(pyridin-2-yl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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